Dmxb-a

Description

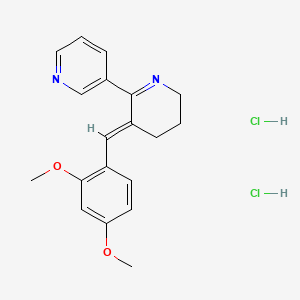

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

156223-05-1 |

|---|---|

Formule moléculaire |

C19H21ClN2O2 |

Poids moléculaire |

344.8 g/mol |

Nom IUPAC |

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride |

InChI |

InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+; |

Clé InChI |

FNVCHJIVFOPCGS-KRWCAOSLSA-N |

SMILES isomérique |

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl |

SMILES canonique |

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl |

Apparence |

Solid powder |

Synonymes |

(E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Dmxb-a on α7-Nicotinic Acetylcholine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmxb-a, also known as GTS-21, is a synthetic derivative of the natural product anabaseine.[1][2] It has been extensively investigated as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, neuroinflammation, and neuroprotection.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the α7-nAChR, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound Interaction with Nicotinic Acetylcholine Receptors

The following tables summarize the binding affinities and functional potencies of this compound and its primary metabolite, 4-OH-DMXB-A, at various nicotinic acetylcholine receptor subtypes. This data is crucial for understanding the compound's selectivity and therapeutic window.

Table 1: Binding Affinity (Ki) of this compound at Human and Rat nAChRs

| Receptor Subtype | Species | Ki (nmol/L) | Reference |

| α7-nAChR | Human | 2000 | [1] |

| α7-nAChR | Rat | 650 | [1] |

| α4β2-nAChR | Human | 20 | [1][5] |

| α4β2-nAChR | Rat | 19 | [1] |

Table 2: Functional Activity (EC50/IC50) of this compound at Various nAChRs

| Receptor Subtype | Species | Activity | Value (μmol/L) | Reference |

| α7-nAChR | Human (expressed in Xenopus oocytes) | Partial Agonist (EC50) | 11 | [1] |

| α7-nAChR | Rat (expressed in Xenopus oocytes) | Partial Agonist (EC50) | 5.2 | [1] |

| α4β2-nAChR | - | Inhibition (IC50) | 17 | [1] |

| α3β4-nAChR | - | Activation (EC50) | 21 | [1] |

Table 3: Efficacy (Emax) of this compound at α7-nAChRs

| Species | Emax (% of Acetylcholine response) | Reference |

| Human (expressed in Xenopus oocytes) | 9 | [1] |

| Rat (expressed in Xenopus oocytes) | 32 | [1] |

Core Mechanism of Action

This compound acts as a partial agonist at the α7-nAChR.[1] This means that it binds to the same orthosteric site as the endogenous agonist acetylcholine but elicits a submaximal response. The activation of the α7-nAChR, a ligand-gated ion channel, leads to a conformational change that opens the channel pore, which is highly permeable to calcium ions (Ca²⁺).[1][6] The influx of Ca²⁺ serves as a critical second messenger, initiating a cascade of downstream signaling events.

Allosteric Modulation

While this compound primarily acts at the orthosteric site, the function of α7-nAChRs can also be modulated by compounds binding to allosteric sites. Positive allosteric modulators (PAMs) can enhance the receptor's response to agonists.[1] There are two main types of α7-nAChR PAMs: Type I PAMs, which primarily increase the peak current without affecting desensitization, and Type II PAMs, which can delay desensitization and reactivate desensitized receptors.[1] Understanding these allosteric sites is crucial for the development of novel therapeutics targeting the α7-nAChR.

Downstream Signaling Pathways

The activation of α7-nAChR by this compound triggers several key intracellular signaling pathways that are central to its neuroprotective and anti-inflammatory effects.

Anti-Inflammatory Pathway

In models of neuroinflammation, this compound has been shown to suppress the production of pro-inflammatory mediators.[3][7] This is achieved through the modulation of key signaling cascades:

-

Inhibition of the PI3K/Akt and NF-κB pathways: this compound treatment has been demonstrated to inhibit the phosphorylation of Akt and the subsequent activation of NF-κB, a transcription factor that plays a pivotal role in the expression of pro-inflammatory genes.[3][7]

-

Upregulation of the Nrf2 pathway: this compound enhances the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[3]

The following diagram illustrates the anti-inflammatory signaling cascade initiated by this compound binding to the α7-nAChR.

Caption: this compound-mediated anti-inflammatory signaling pathway.

Neuroprotective and Cognitive Enhancement Pathways

This compound has demonstrated neuroprotective effects and the ability to improve cognitive function in various preclinical models.[4][8][9][10] These effects are attributed to several mechanisms:

-

Modulation of Neurotransmitter Release: α7-nAChRs are located on presynaptic terminals and can modulate the release of various neurotransmitters, including glutamate, GABA, dopamine, and norepinephrine.[11]

-

Reduction of Amyloid-β (Aβ) Accumulation: In models of Alzheimer's disease, this compound has been shown to attenuate Aβ burden by promoting microglial phagocytosis of Aβ and suppressing the activity of γ-secretase, an enzyme involved in Aβ production.[4]

The following diagram illustrates the proposed mechanism for this compound-mediated reduction of Aβ.

Caption: this compound's dual mechanism for reducing amyloid-β burden.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction of this compound with the α7-nAChR.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for α7-nAChRs and other nAChR subtypes.

-

General Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat brain membranes or cells transfected with human nAChR subunits).

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the target receptor (e.g., [¹²⁵I]α-bungarotoxin for α7-nAChRs or [³H]cytisine for α4β2-nAChRs) in the presence of varying concentrations of the unlabeled competitor compound (this compound).

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional properties of ion channels expressed in a heterologous system.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at α7-nAChRs.

-

General Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired nAChR (e.g., human or rat α7).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Perfuse the oocyte with a control solution and then with solutions containing varying concentrations of this compound.

-

Data Analysis: Measure the peak inward current elicited by each concentration of this compound. Plot the normalized current response against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

The following diagram provides a workflow for the characterization of this compound's activity.

References

- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTS-21 - Wikipedia [en.wikipedia.org]

- 3. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models [mdpi.com]

- 4. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intragastric this compound, an alpha7 nicotinic agonist, improves deficient sensory inhibition in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(2,4-dimethoxybenzylidene)anabaseine (Dmxb-a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(2,4-dimethoxybenzylidene)anabaseine, a significant compound in neuropharmacological research. The information is compiled from various scientific sources to facilitate further investigation and development.

Nomenclature and Identification

The compound commonly referred to as Dmxb-a has several synonyms and identifiers across scientific literature and chemical databases.

-

Full Chemical Name : 3-(2,4-dimethoxybenzylidene)anabaseine[1][2][3]

-

IUPAC Name : (3E)-3-(2,4-Dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine[1]

-

Synonyms : this compound, DMBX-anabaseine, GTS-21[1][2][4][5]

| Identifier | Value | Source |

| Molecular Formula | C₁₉H₂₀N₂O₂ | [1] |

| Molar Mass | 308.381 g·mol⁻¹ | [1] |

| PubChem CID | 5310985 | [1][5] |

Pharmacological Profile and Mechanism of Action

This compound is a synthetic derivative of the natural toxin anabaseine, which is found in certain marine worms and ants.[3][6] It functions as a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel that is highly expressed in brain regions associated with cognition and memory, such as the hippocampus and cerebral cortex.[7][8][9]

The activation of α7 nAChRs by agonists like this compound leads to an influx of calcium ions, which in turn modulates various intracellular signaling cascades.[8][9] This mechanism is believed to be responsible for the observed nootropic and neuroprotective effects of the compound.[2][7] this compound has been shown to enhance cognitive behaviors in various animal models and has been investigated for its therapeutic potential in conditions like Alzheimer's disease and schizophrenia.[7][9][10] While it binds to both α4β2 and α7 nAChR subtypes, it significantly activates only the α7 subtype.[1][2]

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the interaction of this compound and its metabolite with nicotinic acetylcholine receptors.

| Parameter | Receptor Subtype | Species | Value | Reference |

| Ki | human α4β2 nAChR | Human | 20 nM | [11][12] |

| IC₅₀ | 5-HT3A receptor | - | 3.1 μM | [11] |

| EC₅₀ | α7 nAChR | Rat | 5.2 μmol/L | [8] |

| Emax | α7 nAChR | Rat | 32% | [8] |

| EC₅₀ | α7 nAChR | Human | 11 μmol/L | [8] |

| Emax | α7 nAChR | Human | 9% | [8] |

| IC₅₀ | α4β2 nAChR | - | 17 μmol/L | [8] |

| EC₅₀ | α3β4 nAChR | - | 21 μmol/L | [8] |

Signaling Pathway and Experimental Workflow

The primary signaling pathway of this compound involves its interaction with the α7 nicotinic acetylcholine receptor. The following diagrams illustrate this pathway and a typical experimental workflow for studying its effects.

Caption: this compound binds to and activates the α7 nAChR, leading to downstream effects.

Caption: A generalized workflow for assessing this compound's activity on nAChRs.

Key Experimental Protocols

Synthesis of this compound

The synthesis of 3-(2,4-dimethoxybenzylidene)anabaseine is achieved through the reaction of 2,4-dimethoxybenzaldehyde with anabaseine.[3] This reaction is typically carried out in an acidic alcohol solution at an elevated temperature (approximately 70°C).[3] The resulting product can then be precipitated and purified through recrystallization using less polar solvents.[3]

Electrophysiology Studies

Electrophysiological studies are crucial for characterizing the functional activity of this compound at nicotinic receptors.[13][14][15] A common method involves the use of Xenopus oocytes as an expression system for specific nAChR subtypes.

Methodology:

-

Oocyte Preparation : Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

-

cRNA Injection : Oocytes are injected with cRNAs encoding the desired nicotinic receptor subunits (e.g., α7, α4β2).

-

Incubation : Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp Recording :

-

An oocyte is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte is voltage-clamped at a holding potential (typically -70 mV).

-

-

Drug Application : this compound is applied to the oocyte via the perfusion system at varying concentrations.

-

Data Acquisition : The resulting inward currents, indicative of receptor activation and ion flow, are recorded and analyzed to determine parameters such as EC₅₀ and Emax.[16]

Radioligand Binding Assays

Binding assays are employed to determine the affinity of this compound for different receptor subtypes.

Methodology:

-

Membrane Preparation : Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

-

Incubation : The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of this compound.

-

Separation : The bound and free radioligand are separated by rapid filtration.

-

Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis : The data is analyzed to determine the inhibition constant (Ki) of this compound, which reflects its binding affinity for the receptor.[12]

Clinical Significance and Future Directions

This compound has been the subject of numerous preclinical and early-phase clinical trials for various neurological and psychiatric conditions.[1][10] Despite promising initial findings regarding its cognitive-enhancing and neuroprotective properties, it has not yet progressed beyond Phase 2 clinical trials as of 2025.[1] Research is ongoing to understand the full therapeutic potential of this compound and its metabolites, as well as to develop other selective α7 nAChR agonists with improved pharmacokinetic and pharmacodynamic profiles. The study of this compound continues to provide valuable insights into the role of the nicotinic cholinergic system in brain health and disease.

References

- 1. GTS-21 - Wikipedia [en.wikipedia.org]

- 2. GTS-21 [medbox.iiab.me]

- 3. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. (3E)-3-((2,4-Dimethoxyphenyl)methylene)-3,4,5,6-tetrahydro-2,3'-bipyridine | C19H20N2O2 | CID 5310985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anabaseine - Wikipedia [en.wikipedia.org]

- 7. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. heart.org [heart.org]

- 14. hopkinsmedicine.org [hopkinsmedicine.org]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of DMXB-A as a Selective α7 Nicotinic Acetylcholine Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A), also known as GTS-21. This compound is a derivative of the natural toxin anabaseine and has been extensively investigated as a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways.[1][2] This document consolidates key findings on its binding affinity, selectivity, in vivo efficacy, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The pharmacological activity of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its potency, efficacy, and selectivity.

Table 1: In Vitro Potency and Efficacy of this compound at α7 nAChRs

| Receptor Subtype | Species | Expression System | Parameter | Value | Reference |

| α7 nAChR | Rat | Xenopus oocytes | EC₅₀ | 5.2 µM | [2] |

| Eₘₐₓ | 32% | [2] | |||

| α7 nAChR | Human | Xenopus oocytes | EC₅₀ | 11 µM | [2] |

| Eₘₐₓ | 9% | [2] |

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal efficacy relative to acetylcholine.

Table 2: Binding Affinity and Selectivity Profile of this compound

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |

| α7 nAChR | Human | Radioligand Binding | Kᵢ | ~2 µM | [3] |

| α4β2 nAChR | Human | Radioligand Binding | Kᵢ | 20 nM | [3] |

| α4β2 nAChR | Rat | Ion Flux | IC₅₀ | 17 µM | [2] |

| α3β4 nAChR | Rat | Ion Flux | EC₅₀ | 21 µM | [2] |

Kᵢ: Inhibitory constant. IC₅₀: Half-maximal inhibitory concentration.

It is noteworthy that while this compound acts as a partial agonist at α7 nAChRs, it exhibits a higher binding affinity for the α4β2 subtype, where it acts as an antagonist.[1][3] Furthermore, the primary metabolite of this compound, 3-(4-hydroxy-2-methoxybenzylidene) anabaseine (4-OH-DMXB-A), demonstrates greater efficacy at human α7 nAChRs, suggesting that it may contribute significantly to the observed in vivo effects of the parent compound.[1][3]

Signaling Pathways and Mechanism of Action

Activation of the α7 nAChR by this compound leads to the opening of its ion channel, which is highly permeable to calcium ions.[1] This influx of Ca²⁺ initiates a cascade of downstream signaling events that are believed to underlie its pro-cognitive and neuroprotective effects.

Caption: this compound-activated α7 nAChR signaling cascade.

In models of Alzheimer's disease, this compound has been shown to prevent the dysfunction of α7 nAChRs induced by amyloid-beta (Aβ) peptides.[4] This includes rescuing the Aβ-induced depression of the α7 nAChR response, improving presynaptic glutamate release, and restoring long-term potentiation (LTP) in the hippocampus.[4] A key downstream effector in this pathway is the extracellular signal-regulated kinase 2 (ERK2), where this compound treatment has been observed to rescue HFS-triggered ERK2 phosphorylation, a process essential for LTP induction.[4] Additionally, this compound has been shown to promote the phagocytosis of Aβ by microglia and suppress neuronal γ-secretase activity, contributing to the reduction of Aβ burden.[5]

Experimental Protocols

The characterization of this compound has relied on a variety of established experimental protocols. Below are detailed methodologies for some of the key assays cited.

This technique is a cornerstone for characterizing the interaction of ligands with ion channels expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunits.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard Ringer's solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte is voltage-clamped at a holding potential of -50 to -70 mV.

-

-

Drug Application: this compound and other ligands are applied via the perfusion system at varying concentrations to determine dose-response relationships.

-

Data Analysis: The peak inward current elicited by the agonist is measured. EC₅₀ and Eₘₐₓ values are calculated by fitting the dose-response data to the Hill equation.

This behavioral task is widely used to assess spatial learning and memory in rodents.

-

Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform. Visual cues are placed around the pool for spatial navigation.

-

Acquisition Phase:

-

Rats or mice are placed in the pool from different starting locations and must find the hidden platform.

-

Each animal undergoes multiple trials per day for several consecutive days.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial:

-

24 hours after the last training session, the platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.) or orally at a specified time before the training or probe trials.

This biochemical assay is used to quantify the activation of specific signaling proteins.

-

Tissue/Cell Lysis: Hippocampal tissue or cultured cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK2 (p-ERK2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The membrane is also probed with an antibody for total ERK2 as a loading control.

-

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities for p-ERK2 are normalized to total ERK2.

Experimental and Logical Workflows

The characterization of a novel compound like this compound follows a logical progression from in vitro to in vivo studies.

Caption: A typical experimental workflow for the characterization of this compound.

The logical relationship between the molecular actions of this compound and its observed therapeutic effects is multi-faceted.

Caption: Logical relationship of this compound's effects from molecular to behavioral levels.

Conclusion

This compound is a selective partial agonist of the α7 nAChR with a complex pharmacological profile. Its pro-cognitive and neuroprotective effects observed in preclinical models are attributed to its ability to modulate calcium signaling, downstream kinase pathways, and neurotransmitter release. The compound has demonstrated efficacy in various animal models of cognitive impairment.[1][4] While its potency at human α7 nAChRs is lower than at rat receptors, the activity of its primary metabolite suggests a potential for therapeutic utility.[1] The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for the continued investigation of this compound and other α7 nAChR modulators in the development of novel therapies for neurological and psychiatric disorders.

References

- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Dmxb-a Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Dmxb-a (also known as GTS-21), a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This document summarizes key binding affinity data, details common experimental protocols for its characterization, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound and its Metabolites

This compound and its primary metabolite, 3-(4-hydroxy, 2-methoxybenzylidene)anabaseine (4-OH-DMXBA), exhibit distinct binding profiles for nicotinic acetylcholine receptor subtypes. The following tables summarize the reported binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) from various in vitro studies.

Table 1: Binding Affinity (Ki) of this compound and 4-OH-DMXBA for α7 nAChR

| Compound | Receptor/Cell Line | Radioligand | Ki (µM) | Reference |

| This compound (GTS-21) | Rat PC12 cells | [125I]α-bungarotoxin | 0.31 | [1] |

| This compound (GTS-21) | Human SK-N-SH cells | [125I]α-bungarotoxin | 23 | [1] |

| 4-OH-DMXBA | Rat PC12 cells | [125I]α-bungarotoxin | 0.45 | [1] |

| 4-OH-DMXBA | Human SK-N-SH cells | [125I]α-bungarotoxin | 0.17 | [1] |

Table 2: Functional Activity (EC50 and IC50) of this compound

| Activity Type | Receptor Subtype | Species | EC50 (µM) | IC50 (µM) | Reference |

| Partial Agonist | α7 nAChR | Rat | 5.2 | - | [2] |

| Partial Agonist | α7 nAChR | Human | 11 | - | [2] |

| Agonist | α3β4 nAChR | Rat | 21 | - | [2] |

| Inhibitor | α4β2 nAChR | Rat | - | 17 | [2] |

Experimental Protocols

The characterization of this compound binding affinity relies on various in vitro assays. The following section details a standard methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of a test compound.

Competitive Radioligand Binding Assay Protocol

This protocol outlines the steps to determine the binding affinity of this compound for the α7 nAChR by measuring its ability to displace a radiolabeled ligand, such as [125I]α-bungarotoxin.

1. Materials and Reagents:

-

Cell membranes or tissue homogenates expressing the α7 nAChR (e.g., from PC12 cells or rat brain).

-

Radioligand: [125I]α-bungarotoxin.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin or nicotine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

2. Membrane Preparation:

-

Homogenize cells or tissues expressing the α7 nAChR in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

3. Assay Procedure:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.

-

Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are crucial for understanding the in vitro characterization of this compound.

Caption: this compound binding to α7 nAChR triggers downstream signaling.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The in vitro characterization of this compound reveals its selective partial agonism at the α7 nAChR, with its metabolite 4-OH-DMXBA showing significant activity at the human receptor subtype. The binding affinity and functional activity of this compound can be reliably determined using established techniques such as competitive radioligand binding assays. Understanding the downstream signaling cascade initiated by this compound binding provides insights into its mechanisms of action related to cognitive enhancement and neuroprotection. This technical guide serves as a foundational resource for researchers engaged in the study and development of α7 nAChR agonists.

References

- 1. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Dmxb-a: An In-Depth Technical Guide on its Effects on Cholinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmxb-a, also known as GTS-21, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic system implicated in cognitive processes, neuroinflammation, and neuroprotection. This technical guide provides a comprehensive overview of the pharmacodynamics, pharmacokinetics, and cellular mechanisms of this compound, with a focus on its effects on cholinergic signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development of α7 nAChR-targeting therapeutics.

Introduction

The cholinergic system plays a crucial role in regulating a wide array of physiological functions, with profound implications for cognitive domains such as learning, memory, and attention.[1][2] Deficits in cholinergic signaling are a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel with high calcium permeability, has emerged as a promising therapeutic target due to its involvement in modulating neurotransmitter release, synaptic plasticity, and neuroinflammatory responses.[3]

This compound (3-(2,4-dimethoxybenzylidene)anabaseine), also known as GTS-21, is a synthetic analog of anabaseine, a toxin found in marine worms.[3] It acts as a selective partial agonist at the α7 nAChR, demonstrating pro-cognitive, neuroprotective, and anti-inflammatory properties in a variety of preclinical and clinical studies.[3][4][5] This guide delves into the technical details of this compound's interaction with cholinergic signaling pathways, providing a resource for researchers in the field.

Pharmacodynamics: Interaction with Nicotinic Acetylcholine Receptors

This compound's primary mechanism of action is its selective partial agonism at the α7 nAChR. Its active metabolite, 4-hydroxy-GTS-21 (4-OH-GTS-21), also exhibits significant activity at this receptor.[6][7] The selectivity of this compound and its metabolite for the α7 subtype over other nAChR subtypes is a key feature of its pharmacological profile.

Receptor Binding and Functional Activity

The binding affinity (Ki) and functional potency (EC50) of this compound and its primary metabolite have been characterized in various in vitro systems, most notably using Xenopus oocytes expressing specific nAChR subtypes.[8][9][10]

| Compound | Receptor Subtype | Species | Assay Type | Ki (µM) | EC50 (µM) | Efficacy (% of ACh max) | Reference |

| This compound (GTS-21) | α7 | Rat | [125I]α-bungarotoxin binding | 0.31 | - | - | [6] |

| α7 | Human | [125I]α-bungarotoxin binding | 23 | - | - | [6] | |

| α7 | Rat | Electrophysiology (Oocytes) | - | ~1 | Partial Agonist | [8][9][10] | |

| α7 | Human | Electrophysiology (Oocytes) | - | >100 | Low Partial Agonist | [8][9][10] | |

| 4-OH-GTS-21 | α7 | Rat | [125I]α-bungarotoxin binding | 0.45 | - | - | [6] |

| α7 | Human | [125I]α-bungarotoxin binding | 0.17 | - | - | [6] | |

| α7 | Rat | Electrophysiology (Oocytes) | - | ~1 | Partial Agonist | [6] | |

| α7 | Human | Electrophysiology (Oocytes) | - | ~1 | Partial Agonist | [6] |

Table 1: Receptor Binding Affinities and Functional Potencies of this compound and its Metabolite. This table summarizes the binding and functional characteristics of this compound and 4-OH-GTS-21 at α7 nAChRs, highlighting species-dependent differences.

Downstream Signaling Pathways

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. These pathways are integral to the observed neuroprotective and anti-inflammatory effects of the compound.

JAK2-STAT3 Pathway

The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway is a key mediator of the anti-inflammatory effects of α7 nAChR activation. Binding of this compound leads to the recruitment and phosphorylation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 translocates to the nucleus and modulates the expression of genes involved in the inflammatory response.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another crucial pathway activated by this compound. This pathway is primarily involved in promoting cell survival and neuroprotection. Activation of PI3K leads to the phosphorylation and activation of Akt, which then phosphorylates a variety of downstream targets to inhibit apoptosis and promote neuronal resilience.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several species, including rats, monkeys, and humans. It is characterized by rapid absorption and metabolism, with its primary metabolite, 4-OH-GTS-21, contributing significantly to its pharmacological effects.[11][12][13]

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | 10 mg/kg | Oral | ~1000 | ~0.17 | ~1440 | ~19 | [12] |

| Monkey | 0.03 mg/kg | IM | N/A | N/A | N/A | N/A | [4] |

| Human | 75 mg (TID) | Oral | ~15 | ~1 | ~50 | N/A | [2] |

| Human | 150 mg (TID) | Oral | ~30 | ~1 | ~100 | N/A | [2] |

Table 2: Comparative Pharmacokinetic Parameters of this compound. This table provides a summary of key pharmacokinetic parameters of this compound across different species. Note that direct comparisons should be made with caution due to differences in dosing and administration routes.

Preclinical and Clinical Efficacy

The therapeutic potential of this compound has been investigated in various preclinical models and human clinical trials, primarily focusing on its cognitive-enhancing and neuroprotective effects.

Cognitive Enhancement

In preclinical studies, this compound has been shown to improve performance in various cognitive tasks, including the Morris water maze.[14][15][16] Clinical trials in patients with schizophrenia have also suggested potential benefits in cognitive function.[1][5]

| Study Type | Model/Population | Cognitive Domain | Key Findings | Reference |

| Preclinical | Rats with nucleus basalis lesions | Spatial Memory (Morris Water Maze) | This compound (0.5 mg/kg) significantly reduced escape latency. | [14] |

| Preclinical | Rhesus monkeys with ketamine-induced cognitive impairment | Executive Function | This compound (0.03 mg/kg) attenuated ketamine-induced deficits. | [4] |

| Clinical Trial (Phase 2) | Patients with Schizophrenia | Attention, Working Memory, Episodic Memory | This compound showed statistically significant enhancement in these domains compared to placebo. | [1][2] |

Table 3: Summary of Cognitive Enhancement Studies with this compound. This table highlights key findings from preclinical and clinical studies investigating the pro-cognitive effects of this compound.

Neuroprotection and Anti-inflammatory Effects

This compound has demonstrated neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta (Aβ) accumulation and promoting microglial phagocytosis of Aβ.[17] Its anti-inflammatory properties are mediated through the cholinergic anti-inflammatory pathway.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is for assessing the functional activity of this compound at α7 nAChRs expressed in Xenopus laevis oocytes.[8][9][10][18][19][20]

Materials:

-

Xenopus laevis oocytes

-

α7 nAChR cRNA

-

ND96 solution

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes (filled with 3M KCl)

-

This compound stock solution

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject 50 nL of α7 nAChR cRNA (50 ng/µL) into each oocyte.

-

Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale and Clamp: Impale the oocyte with two microelectrodes and voltage-clamp the membrane potential at -70 mV.

-

Drug Application: Apply increasing concentrations of this compound to the oocyte and record the resulting inward current.

-

Data Analysis: Plot the peak current response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes the measurement of extracellular acetylcholine levels in the brain of freely moving rodents following this compound administration.[21][22][23][24][25][26][27][28]

Materials:

-

Rodents (e.g., rats, mice)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Surgery: Stereotaxically implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Recovery: Allow the animal to recover for at least 48 hours.

-

Probe Insertion: Insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF and collect baseline dialysate samples.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC-ECD.

Western Blot for Signaling Pathway Activation

This protocol is for detecting the phosphorylation of key proteins in the JAK2-STAT3 and PI3K/Akt pathways following this compound treatment in cell culture.[29][30][31][32][33]

Materials:

-

Cell line of interest (e.g., neuronal or microglial cells)

-

This compound solution

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Lysis: Lyse the cells and collect the protein extract.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound represents a significant tool for investigating the role of the α7 nAChR in cholinergic signaling and its implications for various neurological and psychiatric disorders. Its selective partial agonism, coupled with the favorable pharmacological profile of its active metabolite, makes it a valuable compound for both basic research and clinical development. The detailed information and protocols provided in this guide are intended to support and facilitate further exploration of this compound and the broader field of cholinergic modulation for therapeutic benefit. However, it is important to note that despite promising early research, clinical trials with this compound have not yet demonstrated clinically significant efficacy and have not progressed beyond phase 2.[22] Further research is needed to fully elucidate its therapeutic potential.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The nicotinic α7 receptor agonist GTS-21 improves cognitive performance in ketamine impaired rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (3E)-3-((2,4-Dimethoxyphenyl)methylene)-3,4,5,6-tetrahydro-2,3'-bipyridine | C19H20N2O2 | CID 5310985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Coordinated Acetylcholine Release in Prefrontal Cortex and Hippocampus Is Associated with Arousal and Reward on Distinct Timescales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. benchchem.com [benchchem.com]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using the Spatial Learning Index to Evaluate Performance on the Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. multichannelsystems.com [multichannelsystems.com]

- 19. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Figure 2 from Microdialysis and its use in behavioural studies: Focus on acetylcholine | Semantic Scholar [semanticscholar.org]

- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Second-by-second measurement of acetylcholine release in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. researchgate.net [researchgate.net]

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Interactions of Dmxb-a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmxb-a (3-(2,4-dimethoxybenzylidene)anabaseine), also known as GTS-21, is a well-documented selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). Its potential therapeutic applications in cognitive and inflammatory disorders have been a significant area of research. However, a comprehensive understanding of its pharmacological profile requires a deeper investigation into its interactions with cellular targets beyond the α7-nAChR. This technical guide provides a detailed overview of the known off-target activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. This information is crucial for a complete assessment of this compound's mechanism of action, potential side effects, and for guiding future drug development efforts.

Quantitative Analysis of this compound's Off-Target Interactions

This compound exhibits measurable activity at several other nicotinic acetylcholine receptor subtypes, primarily acting as an antagonist. The following tables summarize the available quantitative data on these interactions.

Table 1: Antagonistic Activity of this compound at Non-α7 Nicotinic Acetylcholine Receptors

| Receptor Subtype | Species/Cell Line | Assay Type | Parameter | Value | Reference |

| Muscle-type nAChR | Human (TE671 cells) | Functional Assay (ACh-evoked depolarization) | IC₅₀ | 6.6 ± 1.2 µM | [1] |

| α4β2 nAChR | Rat | Radioligand Binding ([³H]nicotine displacement) | Kᵢ | Moderately potent antagonist | [2] |

| α4β2 nAChR | Human | Electrophysiology (Nicotine-evoked currents) | Antagonist Activity | Observed | [2] |

Table 2: Agonistic Activity of this compound at Other nAChR Subtypes

| Receptor Subtype | Expression System | Assay Type | Observation | Reference |

| α2, α3, α4-containing subtypes | Xenopus oocytes | Two-Electrode Voltage Clamp | No significant activity at 100 µM |

Further research is needed to determine precise Kᵢ or IC₅₀ values for this compound's antagonistic activity at the α4β2 nAChR.

Experimental Protocols

A thorough understanding of the data necessitates a detailed look at the methodologies employed in these studies.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a ligand to its receptor.

a) Competition Binding Assay for nAChRs (e.g., using [³H]nicotine)

-

Objective: To determine the binding affinity (Kᵢ) of this compound for nAChR subtypes by measuring its ability to displace a radiolabeled ligand (e.g., [³H]nicotine).

-

Materials:

-

Membrane preparations from cells or tissues expressing the nAChR subtype of interest.

-

Radioligand: [³H]nicotine.

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Scintillation cocktail and a scintillation counter.

-

Glass fiber filters.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [³H]nicotine and varying concentrations of unlabeled this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist (e.g., 100 µM nicotine).

-

Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Electrophysiological Assays

Electrophysiology allows for the functional characterization of ion channels, such as nAChRs.

a) Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: To assess the agonistic or antagonistic activity of this compound on specific nAChR subtypes expressed in Xenopus oocytes.[3]

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits.

-

TEVC setup including a voltage-clamp amplifier, microelectrode puller, and recording chamber.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Acetylcholine (ACh) and this compound solutions.

-

-

Procedure:

-

Inject the cRNA for the nAChR subunits into the cytoplasm of Stage V-VI oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

To test for agonistic activity, apply this compound at various concentrations and record any elicited currents.

-

To test for antagonistic activity, co-apply this compound with a known concentration of ACh and measure the inhibition of the ACh-evoked current.

-

NF-κB Reporter Assays

These assays are used to investigate the effect of compounds on the NF-κB signaling pathway.

a) Luciferase Reporter Assay in Macrophages

-

Objective: To determine if this compound inhibits NF-κB activation in response to an inflammatory stimulus (e.g., LPS) in an α7-nAChR-independent manner.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7) from wild-type and α7-nAChR knockout mice.

-

A plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Transfection reagent.

-

LPS (Lipopolysaccharide).

-

This compound.

-

Luciferase assay reagent and a luminometer.

-

-

Procedure:

-

Transfect the macrophage cells with the NF-κB luciferase reporter plasmid.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the NF-κB pathway.

-

After a defined incubation period (e.g., 6 hours), lyse the cells.

-

Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation. Performing this experiment in α7-nAChR knockout cells allows for the assessment of α7-independent effects.[4][5][6]

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways and experimental workflows related to this compound's cellular activities.

References

- 1. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors | PLOS One [journals.plos.org]

- 4. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research of Dmxb-a (GTS-21) for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmxb-a, also known by its developmental code name GTS-21, is a synthetic derivative of the natural marine toxin anabaseine.[1][2] It has been a subject of interest in neuropharmacology for its potential as a cognitive enhancer.[2][3] Early research identified this compound as a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR), a key target in the central nervous system implicated in learning, memory, and attention.[1][2][4] This whitepaper provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation for cognitive enhancement.

Mechanism of Action

This compound's primary mechanism of action is its selective partial agonism at the α7-nAChR.[1][2] These receptors are ligand-gated ion channels that are highly permeable to calcium ions and are widely expressed in brain regions critical for cognition, such as the hippocampus and cerebral cortex.[1][5]

Upon binding, this compound modulates the activity of the α7-nAChR, leading to a cascade of downstream effects that are believed to underlie its cognitive-enhancing properties:

-

Modulation of Neurotransmitter Release: Activation of presynaptic α7-nAChRs can enhance the release of various neurotransmitters, including glutamate, which is crucial for synaptic plasticity, learning, and memory.[6]

-

Intracellular Signaling Cascades: Postsynaptic α7-nAChR activation triggers intracellular signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase 2 (ERK2), which is involved in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[6]

-

Neuroprotective Effects: this compound has demonstrated neuroprotective properties in preclinical models.[1][5][7] It has been shown to reduce the accumulation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease, by suppressing the activity of γ-secretase and promoting microglial phagocytosis of Aβ.[8][9]

It is also important to note that the primary metabolite of this compound, 4-hydroxy-GTS-21, has shown significant efficacy at both human and rat α7-nAChRs and may contribute to the overall physiological and behavioral effects of the parent compound.[1][7]

Preclinical Research Findings

A significant body of preclinical research has investigated the cognitive-enhancing effects of this compound in various animal models. These studies have generally shown positive effects on learning and memory.

Quantitative Data from Preclinical Studies

| Animal Model | Behavioral Task | This compound Dose | Key Findings | Reference |

| Aged Rats (22-24 months) | One-way active avoidance | 1 mg/kg, i.p. | Enhanced acquisition comparable to nicotine. | [10] |

| Aged Rats (22-24 months) | Lashley III maze | 1 mg/kg, i.p. | Enhanced acquisition comparable to nicotine. | [10] |

| Aged Rats (22-24 months) | 17-arm radial maze | 1 mg/kg, i.p. | Improved general learning and reference memory, similar to nicotine. | [10] |

| Rats with nucleus basalis lesions | Passive avoidance | 0.5 mg/kg, i.p. | Improved passive avoidance behavior. | [11] |

| Rats with nucleus basalis lesions | Morris water maze | 0.5 mg/kg, i.p. | Improved performance in training and probe trials. | [11] |

| Mice with Aβ(25-35) injection | Morris water maze | 1 mg/kg | Prevented impairment of acquisition and probe trial performance. | [6] |

| Transgenic mouse model of AD | Not specified | Not specified | Attenuated brain Aβ burden and memory dysfunction. | [8] |

Experimental Protocols for Key Preclinical Experiments

3.2.1. Study of this compound in Aged Rats

-

Animal Model: Aged male rats, 22-24 months old.

-

Drug Administration: this compound (1 mg/kg), nicotine (0.02 mg/kg), or saline vehicle were administered via intraperitoneal (i.p.) injection 15 minutes prior to daily behavioral testing.

-

Behavioral Assays:

-

One-way active avoidance: Assessed the acquisition of an avoidance response to a conditioned stimulus.

-

Lashley III maze: A complex maze used to evaluate spatial learning and memory.

-

17-arm radial maze: A task to assess both working (short-term) and reference (long-term) memory.[10]

-

3.2.2. Study of this compound in a Mouse Model of Alzheimer's Disease

-

Animal Model: Mice with intracerebroventricular injection of beta-amyloid(25-35) (Aβ(25-35)) to induce cognitive deficits.

-

Drug Administration: this compound was administered on days 1-10 after Aβ(25-35) injection.

-

Behavioral Assay:

-

Morris water maze: A spatial navigation task used to assess learning and memory. The study measured acquisition performance and performance in a probe trial.[6]

-

-

Electrophysiology: High-frequency stimulation (HFS)-dependent long-term potentiation (LTP) was measured in hippocampal Schaffer collateral-CA1 synapses to assess synaptic plasticity.[6]

Early-Stage Clinical Research Findings

Following promising preclinical results, this compound advanced to early-stage clinical trials to assess its safety, pharmacokinetics, and efficacy in humans.

Quantitative Data from Early-Stage Clinical Trials

| Study Population | Dosing Regimen | Cognitive Measures | Key Findings | Reference |

| Healthy Male Volunteers (n=18) | 25, 75, and 150 mg, three times daily for 5 days | Attention, Working Memory, Episodic Secondary Memory | Statistically significant enhancement in all three cognitive measures compared to placebo. Maximal effect was approached with doses between 75 and 150 mg three times a day. | [12][13] |

| Schizophrenia Patients | 75 mg + 37.5 mg (2 hrs later) or 150 mg + 75 mg (2 hrs later) for 1 day | Neurocognitive Consensus Combined Battery | Phase 1 study completed. Phase 2 aimed to assess improvement in 6 cognitive domains over 4 weeks. | [14] |

Experimental Protocols for Key Clinical Studies

4.2.1. Multiple-Dose Study in Healthy Male Volunteers

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Participants: 18 healthy male volunteers.

-

Dosing Regimen: Participants were randomized to receive this compound (25, 75, or 150 mg) or placebo, administered three times daily for the first four days and once on the fifth day, for three 5-day sessions.

-

Cognitive Assessment: A battery of cognitive tests was administered to assess various domains, including attention, working memory, and episodic secondary memory.

-

Pharmacokinetic Analysis: Blood samples were collected to determine the maximum plasma concentration (Cmax) and area under the plasma concentration curve (AUC) for this compound and its metabolite, 4-OH-GTS-21.[12][13]

Despite promising early research, it is important to note that many subsequent clinical trials with this compound for conditions such as Alzheimer's disease and schizophrenia did not proceed beyond Phase 2, having failed to show clinically significant efficacy.[2]

Pharmacokinetics and Metabolism

This compound is a lipophilic compound that readily crosses the blood-brain barrier, achieving peak concentrations in the brain shortly after administration.[7][15] It is metabolized in the liver, with its primary phase I metabolites being three hydroxy-metabolites.[16] Of these, 4-hydroxy-GTS-21 is a significant metabolite that displays higher efficacy than the parent compound at both rat and human α7-nAChRs, suggesting it plays a crucial role in the observed cognitive effects.[1][7]

Safety and Tolerability

In early-stage clinical trials, this compound was generally well-tolerated. In a study with healthy male volunteers, doses up to 450 mg/day were administered without clinically significant safety findings.[12][13]

Discussion and Future Directions

The early-stage research on this compound presented a promising profile for a novel cognitive-enhancing agent. Its selective mechanism of action at the α7-nAChR, coupled with positive preclinical and initial clinical findings, generated significant interest in its therapeutic potential for a range of cognitive disorders.

However, the transition from these early findings to later-stage clinical success has been challenging, with several trials being discontinued due to a lack of robust efficacy.[2] This highlights the complexities of translating preclinical cognitive enhancement in animal models to clinically meaningful benefits in human populations with complex neurological and psychiatric disorders.

Future research in this area could focus on several aspects:

-

Target Population: A more refined identification of patient populations that are most likely to respond to α7-nAChR agonism.

-

Biomarkers: The development of biomarkers to track the engagement of the α7-nAChR and downstream signaling pathways in clinical trials.

-

Next-Generation Compounds: The design of new α7-nAChR agonists with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTS-21 - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. nbinno.com [nbinno.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse mode | ALZFORUM [alzforum.org]

- 10. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-[2,4-Dimethoxybenzylidene]anabaseine (DMXB) selectively activates rat alpha7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Role of Dmxb-a in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a key target for therapeutic intervention due to its role in the cholinergic anti-inflammatory pathway. Dmxb-a, also known as GTS-21, is a selective partial agonist of the α7 nAChR that has demonstrated significant potential in modulating neuroinflammatory processes. This technical guide provides an in-depth overview of the mechanisms of action of this compound, detailing its effects on key cellular players and signaling pathways involved in neuroinflammation. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for in vitro and in vivo models, and visualizations of the core signaling pathways to facilitate further research and drug development in this promising area.

Introduction: The Challenge of Neuroinflammation

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, and protein aggregation.[1] While initially a protective mechanism, chronic and unresolved neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[2][3] Key cellular mediators of neuroinflammation include microglia and astrocytes, which, when activated, release a plethora of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS).[1] Therefore, therapeutic strategies aimed at modulating the activity of these glial cells and suppressing the production of inflammatory mediators are of significant interest.

The cholinergic anti-inflammatory pathway, a neural circuit that inhibits inflammation, has gained considerable attention.[3] A central component of this pathway is the α7 nicotinic acetylcholine receptor (α7 nAChR), which is expressed on various cell types in the CNS, including neurons, microglia, and astrocytes.[3] Activation of α7 nAChR has been shown to suppress inflammatory responses, making it an attractive target for drug development.[2][4]

This compound (3-(2,4-dimethoxybenzylidene)anabaseine), also known as GTS-21, is a synthetic, selective partial agonist of the α7 nAChR.[2] It readily crosses the blood-brain barrier and has shown promise in preclinical models of neuroinflammation and neurodegenerative diseases.[2][3] This guide will delve into the technical details of this compound's role in mitigating neuroinflammation.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects primarily through the activation of the α7 nAChR on microglia and astrocytes.[2][3] This activation triggers a cascade of intracellular signaling events that ultimately lead to the suppression of pro-inflammatory pathways and the enhancement of anti-inflammatory and neuroprotective responses.

Modulation of Microglial Activation

Microglia are the resident immune cells of the CNS and play a central role in initiating and propagating neuroinflammatory responses.[2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), microglia become activated and produce a variety of pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[2][5] this compound has been shown to effectively inhibit the production of these inflammatory mediators in activated microglia.[2][5]

Regulation of Astrocyte Function

Astrocytes, the most abundant glial cells in the CNS, also contribute significantly to neuroinflammation.[3] They can become reactive in response to injury or inflammation, releasing both pro- and anti-inflammatory factors.[3] Studies have shown that this compound can modulate astrocyte activation, shifting their phenotype towards a more neuroprotective state.[2]

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated by its influence on several key intracellular signaling pathways:

-

Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[5] this compound, through α7 nAChR activation, has been shown to inhibit the activation and nuclear translocation of NF-κB in microglia and astrocytes.[2][5]

-

Inhibition of the PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is also implicated in promoting inflammatory responses.[5] this compound has been demonstrated to suppress the phosphorylation and activation of Akt in LPS-stimulated microglia.[5]

-

Activation of the AMPK Pathway: 5' AMP-activated protein kinase (AMPK) is a key cellular energy sensor with anti-inflammatory properties.[5] this compound treatment leads to the phosphorylation and activation of AMPK, which contributes to the suppression of inflammatory signaling.[5]

-

Upregulation of Nrf2, CREB, and PPARγ Signaling: this compound has been found to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), cAMP response element-binding protein (CREB), and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways.[2][5] These pathways are involved in antioxidant responses, cellular survival, and the resolution of inflammation.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on various markers of neuroinflammation.

Table 1: In Vitro Effects of this compound (GTS-21) on LPS-Stimulated Microglia

| Parameter Measured | Cell Type | This compound (GTS-21) Concentration | LPS Concentration | Incubation Time | Result | Reference |

| Nitric Oxide (NO) Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant reduction | [5][6] |

| TNF-α Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant reduction | [5][6] |

| IL-1β Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant reduction | [6] |

| IL-6 Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant reduction | [5][6] |

| TGF-β Production | BV2 cells | 10, 20 µM | 100 ng/mL | 16 h | Significant increase | [6] |

| iNOS Protein Expression | BV2 cells | 10, 20 µM | 100 ng/mL | 6 h | Significant reduction | [5][6] |

| COX-2 Protein Expression | BV2 cells | 10, 20 µM | 100 ng/mL | 6 h | Significant reduction | [6] |

| p-Akt Levels | BV2 cells | 10, 20 µM | 100 ng/mL | 30 min | Significant reduction | [5] |

| p-AMPK Levels | BV2 cells | 10, 20 µM | 100 ng/mL | 30 min | Significant increase | [5] |

| NF-κB DNA Binding Activity | BV2 cells | 10, 20 µM | 100 ng/mL | 1 h | Significant inhibition | [5] |

Table 2: In Vivo Effects of this compound (GTS-21) in Mouse Models of Neuroinflammation

| Animal Model | This compound (GTS-21) Dosage | Insult | Outcome Measure | Result | Reference |